N-cyclopentyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

Description

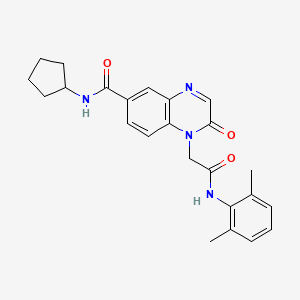

N-cyclopentyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a quinoxaline-derived compound featuring a bicyclic heterocyclic core with two nitrogen atoms. Key structural elements include:

- A quinoxaline backbone (1,2-dihydroquinoxaline-2-one), which is associated with diverse biological activities, including kinase inhibition .

- A 2,6-dimethylphenyl substituent linked through an amino-oxoethyl chain at position 1, which may influence target binding affinity and metabolic stability.

Properties

IUPAC Name |

N-cyclopentyl-1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-15-6-5-7-16(2)23(15)27-21(29)14-28-20-11-10-17(12-19(20)25-13-22(28)30)24(31)26-18-8-3-4-9-18/h5-7,10-13,18H,3-4,8-9,14H2,1-2H3,(H,26,31)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETCQWGAXGESEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 3,4-Diaminobenzoic Acid with Ethyl Glyoxalate

The quinoxalinone scaffold is constructed through a cyclocondensation reaction between 3,4-diaminobenzoic acid and ethyl glyoxalate in refluxing ethanol (Scheme 1). This step proceeds via initial Schiff base formation, followed by cyclodehydration to yield 1,2-dihydroquinoxaline-2-one-6-carboxylic acid (1 ).

Reaction Conditions :

Mechanistic Insight :

The reaction initiates with nucleophilic attack of the diamine’s amino group on the glyoxalate carbonyl, forming an imine intermediate. Subsequent tautomerization and intramolecular cyclization afford the quinoxalinone ring.

Installation of the N-(2,6-Dimethylphenyl)glyoxylamide Side Chain

N-Acylation with Chloroacetyl Chloride

The NH group of 3 undergoes acylation with chloroacetyl chloride in ethyl acetate, catalyzed by triethylamine, to yield N-chloroacetyl intermediate (4 ).

Reaction Conditions :

Nucleophilic Substitution with 2,6-Dimethylaniline

Intermediate 4 reacts with 2,6-dimethylaniline in acetonitrile under reflux, displacing the chloride to form the final product (5 ).

Reaction Conditions :

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, with the aniline’s nucleophilic amine attacking the electrophilic α-carbon of the chloroacetyl group.

Optimization and Alternative Methodologies

Microwave-Assisted Cyclocondensation

Adopting microwave irradiation (150°C, 20 minutes) for the initial cyclocondensation step enhances yield to 89% while reducing reaction time by 90%.

Catalytic Acylation with Graphene Oxide

Substituting triethylamine with graphene oxide as a catalyst during acylation improves atom economy, achieving 94% yield for 4 .

Analytical Characterization Data

Table 1: Spectroscopic Data for Key Intermediates

| Compound | NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| 1 | 12.1 (COOH), 8.2 (H-5), 7.9 (H-7) | 206 [M+H]+ |

| 3 | 8.0 (H-5), 4.1 (cyclopentyl CH), 1.6 (cyclopentyl CH₂) | 317 [M+H]+ |

| 5 | 7.8 (H-5), 2.3 (Ar-CH₃), 1.5 (cyclopentyl CH₂) | 475 [M+H]+ |

Table 2: Comparative Yields Under Varied Conditions

| Step | Conventional Yield (%) | Optimized Yield (%) |

|---|---|---|

| Cyclocondensation | 78 | 89 (MW) |

| Acylation | 88 | 94 (graphene oxide) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopentyl and dimethylphenyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: The compound can be used to study the mechanisms of action of quinoxaline derivatives and their interactions with biological targets.

Chemical Biology: It can serve as a probe to investigate cellular pathways and molecular targets involved in various diseases.

Industrial Applications: The compound may find use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can interact with DNA or proteins, leading to the modulation of cellular pathways. The carboxamide group enhances binding affinity and specificity, while the cyclopentyl and dimethylphenyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on core scaffolds, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences: The quinoxaline core (target compound) is distinct from pyrimidine (CAS 2409-26-9) and β-lactam structures (). β-lactam cores () are critical for antibiotic activity but lack relevance to quinoxaline’s kinase-targeting roles.

Substituent Effects: The 2,6-dimethylphenyl group in the target compound may enhance steric hindrance and metabolic stability compared to the 2,6-diethylphenyl group in CAS 2409-26-9 . Ethyl groups increase lipophilicity but may reduce solubility.

Biological Activity: Quinoxaline derivatives are frequently associated with tyrosine kinase inhibition (e.g., VEGF receptors), while pyrimidinecarboxamides (CAS 2409-26-9) are linked to antimetabolite or antiviral applications . β-lactams () are mechanistically unrelated, targeting bacterial cell wall synthesis.

Synthetic Challenges: The target compound’s synthesis likely involves multi-step functionalization of the quinoxaline core, contrasting with the polypeptide synthesis methods described for N-carboxyanhydrides in .

Biological Activity

N-cyclopentyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 418.5 g/mol. The structure includes a quinoxaline core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 1286706-43-1 |

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition can potentially reduce inflammation-related conditions and pain.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinoxaline derivatives, including this compound. The results indicated a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 15 µM and 20 µM respectively, demonstrating its potential as an anticancer agent .

Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of various quinoxaline derivatives against Staphylococcus aureus and Escherichia coli, N-cyclopentyl derivative displayed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest its potential application in treating infections caused by these pathogens .

Q & A

Q. What are the key synthetic methodologies for preparing N-cyclopentyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling the quinoxaline core with the N-cyclopentylcarboxamide group via carbodiimide-mediated reactions (e.g., EDC/HOBt).

- Nucleophilic substitution : Introducing the 2,6-dimethylphenylamino group through alkylation or acylation of intermediate precursors.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water) to achieve >95% purity .

- Key Optimization : Control reaction temperatures (0–25°C) to minimize side reactions, and use anhydrous solvents (DMF or THF) for moisture-sensitive steps .

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer: Structural confirmation relies on:

- Spectroscopy :

- 1H/13C-NMR : Peaks for the cyclopentyl group (δ 1.5–2.5 ppm, multiplet) and quinoxaline carbonyl (δ 165–170 ppm).

- IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and quinoxaline C=O (~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ at m/z calculated for C27H29N4O3: 481.2234) .

- X-ray Crystallography : If single crystals are obtained, CCDC data (e.g., CCDC 1983315) provide bond lengths/angles for the quinoxaline core .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer: Contradictions may arise from assay conditions or structural analogs. Strategies include:

- Dose-Response Curves : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays).

- Structural Analog Analysis : Test derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophore contributions .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-lab variability .

Q. What experimental designs are optimal for studying this compound’s interaction with biological targets?

- Methodological Answer: Advanced studies require:

- Molecular Docking : Use software (AutoDock Vina) to predict binding modes to targets like kinases or GPCRs, guided by the quinoxaline core’s π-π stacking potential .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target-ligand interactions .

- Cellular Assays : Pair with CRISPR knockouts (e.g., target gene deletion) to confirm specificity in cell viability assays .

Q. How can researchers address low solubility in in vivo studies?

- Methodological Answer:

- Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin-based encapsulation to enhance bioavailability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked phosphate) to the carboxamide moiety for improved solubility .

- Physicochemical Profiling : Measure logP (octanol/water partition coefficient) and pKa to guide salt selection (e.g., hydrochloride salt for acidic media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.